molecular formula C22H18N2 B3025505 6,7-Dimethyl-2,3-diphenylquinoxaline CAS No. 13362-56-6

6,7-Dimethyl-2,3-diphenylquinoxaline

Cat. No. B3025505
CAS RN: 13362-56-6
M. Wt: 310.4 g/mol
InChI Key: IEAJHLSDPVLRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-2,3-diphenylquinoxaline is a chemical compound with the molecular formula C22H18N2 . It has a molecular weight of 310.4 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethyl-2,3-diphenylquinoxaline consists of fused benzene and pyrazine rings . The InChI string for this compound is InChI=1S/C22H18N2/c1-15-13-19-20 (14-16 (15)2)24-22 (18-11-7-4-8-12-18)21 (23-19)17-9-5-3-6-10-17/h3-14H,1-2H3 .


Physical And Chemical Properties Analysis

6,7-Dimethyl-2,3-diphenylquinoxaline has a molecular weight of 310.4 g/mol and a complexity of 359 . It has a topological polar surface area of 25.8 Ų and a heavy atom count of 24 . The compound has a XLogP3-AA value of 5.3, indicating its lipophilicity .

Scientific Research Applications

Chemical Behavior and Derivatives

6,7-Dimethyl-2,3-diphenylquinoxaline demonstrates interesting chemical properties when treated with sodium in tetrahydrofuran, forming a monomeric dianion. This dianion exhibits diverse reactivity, leading to the formation of 1,2-dihydro derivatives through alkylation reactions and acylation reactions occurring at 1,4-positions. Additionally, annulation of the pyrazine ring system has been achieved by treating the dianion with oligomethylene dichlorides (Ş. Kaban & F. Aydogan, 2008).

Photovoltaic Applications

6,7-Dimethyl-2,3-diphenylquinoxaline has been used in the synthesis of novel narrow band gap small molecules for photovoltaic applications. A specific derivative, used as a donor material in bulk-heterojunction organic solar cells, demonstrated good solution processibility and film uniformity, extending spectral response to the near-infrared region and achieving an energy conversion efficiency of 0.75% (Mingliang Sun et al., 2007).

Hydrogen Bonding and Structural Studies

The structure of 6,7-Dimethyl-2,3-diphenylquinoxaline has been explored using single crystal X-ray diffraction and solid-state NMR. The findings highlight the significant impact of hydrogen bonding on structural parameters like bond lengths and angles, which are reflected in NMR spectra changes (K. Woźniak et al., 1993).

Polymerization and Material Science

In material science, 6,7-dimethyl-2,3-diphenylquinoxaline-based narrow band gap conjugated polymers have been synthesized for solar cells, demonstrating promising photovoltaic properties and high open-circuit voltage. These polymers show potential as donor materials in solar cell applications (Zhen Lu et al., 2013).

Electroluminescence and OLEDs

Iridium(III) complexes containing 2,3-diphenylquinoxaline derivatives have been synthesized for use in organic light-emitting diodes (OLEDs). These complexes emit deep red photoluminescence and have been utilized in OLEDs to achieve high luminance and efficiency, indicating their potential in electroluminescent applications (Yi-Ming Jing et al., 2017).

properties

IUPAC Name

6,7-dimethyl-2,3-diphenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-15-13-19-20(14-16(15)2)24-22(18-11-7-4-8-12-18)21(23-19)17-9-5-3-6-10-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAJHLSDPVLRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291758
Record name 6,7-Dimethyl-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-2,3-diphenylquinoxaline

CAS RN

13362-56-6
Record name NSC77832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethyl-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHYL-2,3-DIPHENYLQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethyl-2,3-diphenylquinoxaline
Reactant of Route 2
Reactant of Route 2
6,7-Dimethyl-2,3-diphenylquinoxaline
Reactant of Route 3
Reactant of Route 3
6,7-Dimethyl-2,3-diphenylquinoxaline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6,7-Dimethyl-2,3-diphenylquinoxaline
Reactant of Route 5
Reactant of Route 5
6,7-Dimethyl-2,3-diphenylquinoxaline
Reactant of Route 6
6,7-Dimethyl-2,3-diphenylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.